BENGHE Validation & Comparative

Check Availability & Pricing

JS005: A Comparative Analysis Against Leading
Anti-IL-17A Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JS-5

Cat. No.: B1192975

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
clinical performance of JS005 in the context of established IL-17A inhibitors.

JSO005, an investigational anti-interleukin-17A (IL-17A) monoclonal antibody developed by
Shanghai Junshi Biosciences, has emerged as a new therapeutic candidate for autoimmune
diseases. Clinical trials have primarily focused on its efficacy and safety in moderate-to-severe
plaque psoriasis and ankylosing spondylitis. This guide provides a comparative benchmark of
JS005 against currently approved anti-IL-17A biologics: secukinumab, ixekizumab, and
brodalumab. The information is intended to offer a data-driven perspective for researchers,
scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting the IL-17A Pathway

Interleukin-17A is a key cytokine in the pathogenesis of several autoimmune diseases,
including psoriasis and ankylosing spondylitis.[1] It promotes inflammation, leading to the
characteristic symptoms of these conditions. JS005, like its counterparts, is designed to
specifically bind to and neutralize IL-17A, thereby inhibiting its pro-inflammatory effects. By
blocking the interaction of IL-17A with its receptor, these monoclonal antibodies disrupt the
downstream signaling cascade that leads to inflammation, tissue damage, and disease
progression.
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Caption: IL-17A Signaling Pathway and Points of Inhibition.

Benchmarking Clinical Efficacy in Plague Psoriasis

The primary endpoint for assessing efficacy in psoriasis clinical trials is the Psoriasis Area and
Severity Index (PASI), with PASI 75 indicating a 75% reduction in the severity of psoriasis from
baseline. The following table summarizes the key Phase 3 clinical trial data for JS005 and its
approved competitors.

PASI 75 Response Rate

Treatment Trial(s)

(Week 12)
JS005 Phase 3 (Reported) Met Primary Endpoint*
Secukinumab ERASURE & FIXTURE 77.1% - 81.6%][2]
Ixekizumab UNCOVER-1, -2, & -3 82.6% - 89.1%][3][4]
Brodalumab AMAGINE-1, -2, & -3 83% - 86%[5][6]

*Specific percentage for PASI 75 in the JS005 Phase 3 trial has been announced as meeting
the primary endpoint, with detailed results to be presented at future academic conferences.[1] A
Phase 2 study showed a PASI 75 response rate of 95.8% for the 150mg dose and 89.4% for
the 300mg dose at week 12.
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Benchmarking Clinical Efficacy in Ankylosing
Spondylitis

For ankylosing spondylitis, the Assessment of SpondyloArthritis international Society (ASAS)
response criteria are used to measure clinical improvement. ASAS20 and ASAS40 represent a
20% and 40% improvement, respectively.

ASAS20 Response  ASAS40 Response

Treatment Trial(s)

Rate (Week 16) Rate (Week 16)
JS005 Phase 2 Primary endpoint met Primary endpoint met
Secukinumab MEASURE 1 & 2 61%[7] 41%][7]
Ixekizumab COAST-V 64% 48%][8]
Brodalumab Phase 3 ~70%][9] 43.8%[10][11]

**All subjects in the Phase 2 clinical study of JSO05 for active ankylosing spondylitis have
completed the primary endpoint visit, and the study met its primary objectives.[1]

Experimental Protocols: A Look at Clinical Trial
Design

The clinical development programs for these biologics follow a standardized pathway to ensure
robust evaluation of efficacy and safety.

General Clinical Trial Workflow:
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Caption: Generalized Clinical Trial Workflow.

JS005 Phase 3 Psoriasis Study (NCT05975268):

Design: A multicenter, randomized, double-blind, placebo-controlled study.

Population: Adults with moderate-to-severe chronic plaque psoriasis.

Intervention: Subcutaneous injections of JS005 versus placebo.

Primary Outcome: Proportion of patients achieving PASI 75 and a static Physician's Global
Assessment (SPGA) score of 0 or 1 at week 12.

JS005 Phase 2 Ankylosing Spondylitis Study:
» Design: A multicenter, randomized, double-blind, placebo-controlled study.
o Population: Adults with active ankylosing spondylitis.

e Primary Outcome: Proportion of subjects meeting ASAS40 response criteria at week 16.[12]

Safety Profile

Across the class of IL-17A inhibitors, the most common adverse events include upper
respiratory tract infections, nasopharyngitis, and injection site reactions. A notable class effect
Is an increased risk of mucocutaneous candidiasis. For brodalumab, there is a boxed warning
regarding suicidal ideation and behavior, although a causal relationship has not been
established. The safety profile of JS005 reported in press releases appears consistent with the
class, with good overall tolerability.[1]

Conclusion

JS005 has demonstrated promising efficacy and a favorable safety profile in clinical trials for
moderate-to-severe plaque psoriasis and ankylosing spondylitis, positioning it as a potential
new entrant in the class of anti-IL-17A monoclonal antibodies. Based on available data, its
performance appears to be comparable to the established therapies secukinumab, ixekizumab,
and brodalumab. The forthcoming detailed results from the Phase 3 psoriasis study and the
Phase 2 ankylosing spondylitis study will be crucial for a more definitive comparative
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assessment. As with all biologics, long-term safety and real-world effectiveness will be

important factors in determining its place in the therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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17A Monoclonal Antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192975#benchmarking-js-5-against-known-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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